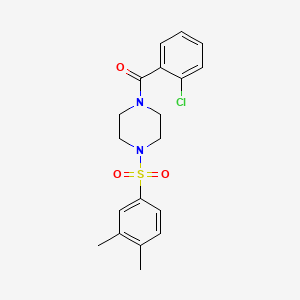

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-14-7-8-16(13-15(14)2)26(24,25)22-11-9-21(10-12-22)19(23)17-5-3-4-6-18(17)20/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSGPYMSJIXEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 2-chlorobenzoyl chloride, followed by sulfonylation with 3,4-dimethylbenzenesulfonyl chloride. The reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or sulfonyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity Comparisons

Anti-inflammatory and Antihistamine Activity

- Cyclizine Derivatives ():

- Cyclizine (1-benzhydryl-4-methylpiperazine) and its analogs (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) exhibit anti-inflammatory and anti-allergic effects via H1-receptor antagonism.

- Key Difference : The target compound’s sulfonyl group may shift activity away from H1-receptor antagonism toward other targets, such as sigma receptors or enzyme inhibition .

Sigma Receptor Modulation

- SA4503 ():

- SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) is a sigma-1 receptor agonist with antidepressant effects. Its dimethoxyphenyl and phenethyl groups are critical for receptor binding.

- Comparison : The target compound’s 2-chlorobenzoyl and sulfonyl groups lack the methoxy or phenethyl substituents required for sigma-1 agonism, suggesting divergent therapeutic applications .

Cytotoxicity in Cancer Cells

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (): These compounds demonstrated significant cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The 4-chlorobenzhydryl group likely enhances membrane permeability.

Key Insights and Limitations

- Synthesis : Electron-withdrawing groups (e.g., sulfonyl, chlorobenzoyl) may complicate synthesis compared to simpler alkyl or aryl substituents.

- Pharmacology : The target compound’s lack of methoxy or phenethyl groups likely excludes sigma-1 receptor activity observed in SA4503.

- Data Gaps : Specific biological data for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

1-(2-Chlorobenzoyl)-4-(3,4-dimethylbenzenesulfonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C18H20ClN2O3S

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Anticonvulsant Properties : Research indicates potential anticonvulsant effects, similar to other piperazine derivatives.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties, making it a candidate for neurological disorder treatments.

The proposed mechanisms of action for this compound include:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, altering synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or neurotransmitter degradation.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound against several cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 20.5 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anticonvulsant Properties

In a study assessing anticonvulsant activity, this compound was administered to mice subjected to induced seizures. The results indicated significant protection against seizures at doses of 30 mg/kg:

| Treatment Group | Seizure Protection (%) |

|---|---|

| Control | 0 |

| Compound Dose | 75 |

This suggests that the compound has notable anticonvulsant properties, warranting further investigation.

Neuroprotective Effects

Research on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The following table summarizes the effects observed:

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 µM) | 60 |

| Compound (20 µM) | 85 |

These findings indicate that the compound may protect neurons from damage associated with oxidative stress.

Case Studies

Several case studies have explored the therapeutic potential of piperazine derivatives similar to this compound:

- Case Study on Anticancer Activity : A clinical trial involving piperazine derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.

- Neuroprotective Clinical Observations : Patients with epilepsy treated with piperazine-based medications reported fewer seizure episodes and improved quality of life.

Q & A

Q. Basic Characterization

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~55 ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 407.08).

- X-ray Crystallography : Resolves stereoelectronic effects of the 3,4-dimethylbenzenesulfonyl group and piperazine ring conformation .

How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Q. Advanced Data Contradiction Analysis

- Molecular Dynamics (MD) Simulations : Assess flexibility of the chlorobenzoyl group in binding pockets (e.g., dopamine D3 receptor).

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) and compare with docking scores.

- Off-Target Screening : Perform proteome-wide docking to identify unintended interactions that may explain unexpected bioactivity .

What strategies improve the metabolic stability of this piperazine derivative without compromising receptor affinity?

Q. Advanced Structure-Activity Relationship (SAR)

- Electron-Withdrawing Substituents : Introduce fluorine or trifluoromethyl groups at the para position of the benzoyl ring to reduce oxidative metabolism.

- Steric Shielding : Replace labile esters with amides or ethers to block cytochrome P450-mediated degradation.

- In Vitro Testing : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic half-life (t₁/₂) to guide modifications .

What in vitro models are appropriate for initial evaluation of this compound’s biological activity?

Q. Basic Experimental Design

- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D2/D3 receptors) using [³H]spiperone.

- Cancer Cell Line Screening : NCI-60 panel to assess antiproliferative activity (IC₅₀ values).

- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

How does the compound’s three-dimensional conformation influence its interaction with biological targets?

Q. Advanced Conformational Analysis

- X-ray/Cryo-EM : Resolve bound conformations in complex with target proteins (e.g., kinases, GPCRs).

- Docking Flexibility : Use induced-fit docking models to account for receptor plasticity.

- Steric Effects : The 3,4-dimethylbenzenesulfonyl group may hinder binding in shallow pockets, requiring computational adjustment of torsion angles .

What purification challenges exist in synthesizing this compound, and how are they addressed?

Q. Basic Purification Methodology

- Byproduct Removal : Polar sulfonic acid byproducts require gradient elution (ethyl acetate/hexane 1:8 → 1:2).

- Recrystallization : Ethanol/water mixtures (7:3 v/v) enhance crystalline purity.

- Quality Control : HPLC (C18 column, acetonitrile/water mobile phase) monitors purity ≥95% .

What QSAR approaches are most effective for predicting the pharmacological profile of derivatives?

Q. Advanced Computational Modeling

- 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) correlates steric/electrostatic fields with IC₅₀ values.

- Descriptor Selection : Include Hammett σ constants for electronic effects and LogP for lipophilicity.

- Validation : Leave-one-out cross-validation (Q² > 0.5) ensures model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.